(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate

HCV NS3 protease macrocyclic inhibitor antiviral drug discovery

(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate (synonyms: H-Tic(OH)-OH·2H₂O, L-Tic(OH)-OH·2H₂O, 7-hydroxy-L-Tic-OH·2H₂O) is a chiral, bicyclic, non-proteinogenic amino acid derivative belonging to the tetrahydroisoquinoline-3-carboxylic acid (Tic) family. It features a phenolic hydroxyl at the 7-position of the isoquinoline ring and a carboxylic acid at the 3-position with defined (S) absolute configuration, crystallized as a stoichiometric dihydrate (molecular formula C₁₀H₁₅NO₅, MW 229.23 g/mol).

Molecular Formula C10H15NO5
Molecular Weight 229.23 g/mol
CAS No. 210709-23-2
Cat. No. B1426311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate
CAS210709-23-2
Molecular FormulaC10H15NO5
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1C=CC(=C2)O)C(=O)O.O.O
InChIInChI=1S/C10H11NO3.2H2O/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8;;/h1-3,9,11-12H,4-5H2,(H,13,14);2*1H2/t9-;;/m0../s1
InChIKeyDXYVRJFEKNLUME-WWPIYYJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Dihydrate (CAS 210709-23-2): Core Structural and Stereochemical Identity for Research Procurement


(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate (synonyms: H-Tic(OH)-OH·2H₂O, L-Tic(OH)-OH·2H₂O, 7-hydroxy-L-Tic-OH·2H₂O) is a chiral, bicyclic, non-proteinogenic amino acid derivative belonging to the tetrahydroisoquinoline-3-carboxylic acid (Tic) family [1]. It features a phenolic hydroxyl at the 7-position of the isoquinoline ring and a carboxylic acid at the 3-position with defined (S) absolute configuration, crystallized as a stoichiometric dihydrate (molecular formula C₁₀H₁₅NO₅, MW 229.23 g/mol) . The Tic scaffold is recognized as a conformationally constrained analog of both phenylalanine and tyrosine, wherein the side-chain χ₁ dihedral angle is restricted to a narrow range (~+60° for the S-enantiomer), fundamentally differentiating it from flexible natural aromatic amino acids [2]. This compound serves as a versatile chiral building block for peptide and peptidomimetic synthesis, a core scaffold for histone deacetylase (HDAC) inhibitor development, and a precursor for macrocyclic HCV NS3 protease inhibitors and SPECT/PET radiotracers [3][4].

Why Generic Substitution of (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Dihydrate Fails: Stereochemical, Regioisomeric, and Hydration-State Determinants of Function


Substituting (S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate (CAS 210709-23-2) with a close analog—whether the (R)-enantiomer, the 6-hydroxy regioisomer, the des-hydroxy parent Tic, or the anhydrous form—introduces risks that are quantifiable and consequential. The (S) absolute configuration at C3 is a prerequisite for biological recognition in HCV NS3 protease macrocyclic inhibitors, P2X7 receptor antagonist scaffolds, and opioid peptide pharmacophore models; the (R)-enantiomer (CAS 152286-30-1) exhibits divergent binding poses in autotaxin inhibitor design, with molecular docking revealing a different orientation at the catalytic site [1][2]. The 7-hydroxy substitution pattern is non-interchangeable with the 6-hydroxy isomer: the 6-OH regioisomer (6-Htc) preferentially engages mu opioid receptors (Ki = 57.8 nM), whereas the 7-OH scaffold is productive for HDAC inhibition, HCV protease macrocyclization, and radiohalogenation for tumor imaging [3][4]. Furthermore, the dihydrate stoichiometry (2 H₂O; MW 229.23) versus the anhydrous form (MW 193.20) introduces a 36.03 g/mol difference that, if uncorrected, translates to an ~18.7% error in molar calculations for solution preparation, coupling reactions, and analytical standard calibration—an unacceptable deviation in quantitative research and GMP-regulated environments .

Product-Specific Quantitative Differentiation Evidence for (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Dihydrate (CAS 210709-23-2)


Macrocyclic HCV NS3 Protease Inhibitors: 57- to 80-Fold Potency Enhancement Over Acyclic Analogues Driven by the 7-Hydroxy-Tic Scaffold

The (S)-7-hydroxy-Tic scaffold enables macrocyclization of HCV NS3 protease inhibitors, producing a profound potency gain over linear acyclic counterparts. Pentapeptide macrocyclic inhibitors 21-23 incorporating the 7-hydroxy-Tic core exhibited Ki* values of 0.015-0.26 μM in the HCV NS3 protease continuous assay. Critically, the carboxylic acid 22 (Ki* = 0.04 μM) and amide 23 (Ki* = 0.015 μM) were 57-fold and 80-fold more potent, respectively, than the acyclic pentapeptide analogue 2 (Ki* = 1.2 μM). The macrocyclic tripeptide 17 was also more potent than the larger acyclic tetrapeptide 1, and the X-ray crystal structure of compound 23 confirmed a donutlike macrocyclic conformation with close contact to the Ala156 methyl group and reversible covalent bond formation with Ser139 [1][2]. This evidence establishes that the 7-hydroxy-Tic moiety is not merely a replacement for tyrosine but a productive scaffold for macrocyclization-driven potency enhancement that cannot be replicated by flexible acyclic amino acid analogues.

HCV NS3 protease macrocyclic inhibitor antiviral drug discovery

Enantiomeric Configuration at C3: (S) vs (R) Determines Biological Target Engagement and Binding Pose

The (S) absolute configuration at C3 of 7-hydroxy-Tic is a non-negotiable determinant of biological activity. In the development of P2X7 receptor antagonists, conformationally constrained KN62 analogues containing the (S)-7-hydroxy-Tic core were synthesized and tested on human macrophage cells [1]. The (R)-enantiomer (CAS 152286-30-1) was employed in autotaxin (ATX) boronic acid-based inhibitor design; molecular docking revealed that the (R)-isomer adopts a binding pose that differs from the original inhibitor-HA155 complex, opening distinct inhibitor design options not accessible with the (S)-configuration [2]. Enantiomeric purity is synthetically achievable at high levels: an improved Pictet-Spengler synthesis of the (3R)-Boc-protected derivative provided 95% yield with ≤7% racemization, and the enantiomeric excess was improved to 99.4% via recrystallization [3]. For the (S)-enantiomer, commercial sources offer the dihydrate at ≥99% purity (HPLC) with defined optical rotation . Procurement of the wrong enantiomer or a racemic mixture would direct biological screening toward irrelevant target space or produce misleading structure-activity relationships.

chiral resolution enantiomeric excess absolute configuration

Conformational Restriction: 7-Hydroxy-Tic (HO-Tic) vs L-Tyrosine—Restricted χ₁ Dihedral Space Drives Pharmacophore Selectivity

The Tic scaffold restricts the side-chain χ₁ dihedral angle to approximately +60° (for the S-enantiomer), in contrast to L-tyrosine, which populates three staggered rotameric states (gauche+, gauche-, trans) with relatively low interconversion barriers [1][2]. In the delta opioid receptor pharmacophore model established by Mosberg et al., replacing the conformationally labile Tyr¹ residue of JOM-13 (Tyr-c[D-Cys-Phe-D-Pen]OH) with HO-Tic constrained the N-terminal residue to a limited conformational space, enabling elucidation of the bioactive binding conformation. The t-Hpp¹ (trans-3-(4'-hydroxyphenyl)proline) and c-Hpp¹ analogues—which restrict only Cα-Cβ rotation but not Cβ-Cγ—retained binding affinity similar to the parent Tyr¹-containing peptide, while HO-Tic (which restricts both Cα-Cβ and Cβ-Cγ rotations) provided unique conformational information that discriminated among candidate pharmacophore models [3]. For the parent Tic scaffold, solution conformational analysis confirmed that the D-Tic side-chain adopts a gauche(-) conformation in chloroform, with intramolecular H-bonded forms predominating [1]. This conformational restriction is a structural feature that cannot be achieved with flexible natural amino acids, making HO-Tic essential for experiments requiring defined side-chain geometry.

conformational constraint tyrosine analog peptidomimetic design

7-Hydroxy vs 6-Hydroxy Regioisomer Target Selectivity: Divergent Biological Profiles Dictate Application-Specific Procurement

The position of the phenolic hydroxyl on the tetrahydroisoquinoline ring is a primary determinant of biological target engagement. The 7-hydroxy isomer is productive for HDAC inhibition: the tetrahydroisoquinoline-3-carboxylic acid scaffold developed by Zhang et al. produced HDAC8 inhibitors with mid-nM IC₅₀ values (compound 7d IC₅₀ = 1.00 ± 0.16 μM against HDAC8; optimized hydroxamic acid derivatives 31a and 31b achieved mid-nM IC₅₀ values), and compounds 25e, 34a, and 34b demonstrated in vivo anticancer activity in a human breast carcinoma (MDA-MB-231) xenograft model superior to SAHA [1][2]. The 7-OH isomer also enables radiohalogenation for SPECT/PET imaging: [¹²³I]8-iodo-L-TIC(OH) is a promising SPECT radiotracer for prostate tumor imaging [3]. In contrast, the 6-hydroxy regioisomer (6-Htc) has been characterized as a rigid mimic of tyrosine conformation in opioid ligand-receptor complexes, with a measured Ki of 57.8 nM at the mu opioid receptor (rat brain homogenate, [³H]naloxone displacement) [4]. The enhanced affinity of 7-hydroxy-THIQ over unsubstituted THIQ for phenylethanolamine N-methyltransferase (PNMT) further confirms that the 7-OH position engages a specific hydrophilic pocket in the enzyme active site that the 6-OH, 5-OH, and 8-OH isomers cannot productively address [5]. These orthogonal biological profiles mean that the 7-OH and 6-OH regioisomers are not interchangeable research tools.

regioisomer selectivity HDAC inhibitor opioid receptor

Dihydrate Stoichiometry (CAS 210709-23-2) vs Anhydrous Form (CAS 128502-56-7): Quantitative Impact on Molar Calculations and Formulation Accuracy

The dihydrate form (CAS 210709-23-2, C₁₀H₁₅NO₅, MW 229.23) contains exactly two molecules of water of crystallization per molecule of (S)-7-hydroxy-Tic, while the anhydrous form (CAS 128502-56-7, C₁₀H₁₁NO₃, MW 193.20) contains none. This 36.03 g/mol mass difference (2 × 18.015) represents an 18.7% deviation in molecular weight [1]. In practice, if a researcher weighing 100 mg of the dihydrate assumes the anhydrous molecular weight for molarity calculations, the actual amount of active compound delivered would be underestimated by ~15.7% (193.20/229.23 = 0.843), leading to systematic under-dosing in biochemical assays or stoichiometric errors in peptide coupling reactions. Conversely, using the dihydrate MW for a partially dehydrated or anhydrous lot would overestimate the active compound by ~18.7%. Commercial suppliers differentiate the two forms: the dihydrate is specified as C₁₀H₁₁NO₃·2H₂O with purity ≥99% (HPLC) and recommended storage at 0-8°C to maintain hydration integrity . The anhydrous form (CAS 128502-56-7) is offered at 95-97% purity with a melting point of 273-275°C . For GMP-regulated environments or quantitative bioanalytical method validation, this distinction is critical for batch-to-batch reproducibility.

hydration state formulation accuracy analytical standardization

Radiotracer Applications: [¹²³I]8-Iodo-L-TIC(OH) as a Prostate Tumor SPECT Imaging Agent with High Radiochemical Purity and Enantiomeric Excess

The (S)-7-hydroxy-Tic scaffold serves as a precursor for radiohalogenated tyrosine analogs used in SPECT and PET metabolic imaging of solid tumors. Chao et al. (2022) developed a convergent synthetic route to produce [¹²⁵I]iodo-L-TIC(OH) and [¹⁸F]fluoro-L-TIC(OH) tracers from common organotin intermediates. The radioiodinated derivatives [¹²⁵I]5-iodo-L-TIC(OH), [¹²⁵I]6-iodo-L-TIC(OH), and [¹²⁵I]8-iodo-L-TIC(OH) were obtained with radiochemical yields (RCY) of 51-78%, high radiochemical purity (RCP >98%), molar activities (Am >1.5-2.9 GBq/µmol), and enantiomeric excess >99% [1]. Radiofluorinated [¹⁸F]fluoro-L-TIC(OH) derivatives were produced with RCY of 19-28% (decay-corrected), RCP >98.9%, Am of 20-107 GBq/µmol, and ee >99% [1]. Among these, [¹²³I]8-iodo-L-TIC(OH) has been identified as a very promising radiotracer for SPECT imaging of prostatic tumors [2]. The organotin-based radiolabeling methodology using no-carrier-added [¹²⁵I]NaI with Chloramine-T at room temperature achieved >95% labeling efficiency within 5 minutes [2]. This application is unique to the 7-hydroxy-Tic scaffold with (S)-configuration; the corresponding D-enantiomer or regioisomeric hydroxy-Tic derivatives have not been reported as prostate tumor imaging agents, highlighting the scaffold-specific nature of this application.

SPECT imaging prostate cancer radiohalogenation

Optimal Research and Industrial Application Scenarios for (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Dihydrate (CAS 210709-23-2)


HCV NS3 Protease Macrocyclic Inhibitor Lead Optimization

Programs developing next-generation HCV NS3/4A protease inhibitors should procure the (S)-7-hydroxy-Tic dihydrate as the core scaffold for macrocyclization. As demonstrated by Chen et al. (2006), incorporating the 7-hydroxy-Tic moiety into a macrocyclic architecture via Mitsunobu cyclization yields pentapeptide inhibitors with Ki* values of 0.015-0.26 μM—a 57- to 80-fold potency improvement over the acyclic analogue [1]. The defined dihydrate stoichiometry ensures accurate molar calculations for multi-step synthetic sequences, while the verified (S)-configuration guarantees the correct stereochemistry required for the donutlike macrocyclic conformation that engages the Ala156 methyl group and forms a reversible covalent bond with Ser139 in the NS3 protease active site [1].

HDAC8-Selective Inhibitor Development for Oncology

Medicinal chemistry teams targeting HDAC8 for anticancer therapy should utilize (S)-7-hydroxy-Tic as the tetrahydroisoquinoline template. Zhang et al. (2011) demonstrated that tetrahydroisoquinoline-3-carboxylic acid derivatives achieve mid-nM IC₅₀ values against HDAC8, with optimized compounds (31a, 31b) showing potent tumor cell growth inhibition and in vivo efficacy in an MDA-MB-231 breast carcinoma xenograft model superior to the approved HDAC inhibitor SAHA [2]. The 7-OH substitution pattern is essential for HDAC inhibitory activity; the 6-OH regioisomer directs biological activity toward opioid receptors instead [3]. Procurement of the dihydrate form with ≥99% HPLC purity ensures reproducible SAR data across analog series .

Conformationally Constrained Peptide Pharmacophore Mapping

Research groups investigating bioactive conformations of tyrosine-containing peptides should employ HO-Tic as a rigid conformational probe. As established by Mosberg et al. (1994) in the delta opioid receptor pharmacophore model, replacing the flexible Tyr¹ residue of JOM-13 with HO-Tic restricts both Cα-Cβ and Cβ-Cγ rotations to a single predominant orientation, enabling definitive assignment of the receptor-bound tyrosine side-chain geometry [4]. This approach is extensible to P2X7 receptor antagonist optimization, where (S)-7-hydroxy-Tic-based KN62 analogues have been used to study structure-activity relationships around the constrained tyrosine moiety [5]. The high enantiomeric purity (≥99% ee) of the (S)-dihydrate is critical for these studies, as the (R)-enantiomer adopts a different binding pose and engages distinct molecular targets [6].

SPECT/PET Radiopharmaceutical Precursor for Prostate Tumor Imaging

Nuclear medicine and molecular imaging programs developing prostate cancer radiotracers should procure (S)-7-hydroxy-Tic dihydrate as the starting material for organotin precursor synthesis. Chao et al. (2022) demonstrated that [¹²³I]8-iodo-L-TIC(OH) is a promising SPECT radiotracer for prostate tumor imaging, and the TIC(OH) scaffold can be elaborated into both radioiodinated (SPECT) and radiofluorinated (PET) derivatives from common organotin intermediates with >98% radiochemical purity and >99% enantiomeric excess [7]. The (S)-configuration and 7-OH substitution pattern are both essential: the (R)-enantiomer has not been validated as a prostate tumor imaging agent, and alternative hydroxy regioisomers have not demonstrated tumor-targeting properties in this context [7].

Quote Request

Request a Quote for (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.